molecular formula C13H18FNO2S B4603872 1-[(4-fluorobenzyl)sulfonyl]azepane

1-[(4-fluorobenzyl)sulfonyl]azepane

Cat. No.: B4603872
M. Wt: 271.35 g/mol
InChI Key: ZLAINOPWHBEGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorobenzyl)sulfonyl]azepane is a sulfonamide derivative featuring an azepane (7-membered nitrogen-containing ring) core substituted with a sulfonyl group linked to a 4-fluorobenzyl moiety. Its inferred molecular formula is C₁₃H₁₆FNO₂S, with a calculated molecular weight of 269.34 g/mol. While direct data on its synthesis or applications are unavailable in the provided evidence, structural analogs suggest it may serve as an intermediate in organic synthesis or possess bioactive properties common to sulfonamides .

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c14-13-7-5-12(6-8-13)11-18(16,17)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAINOPWHBEGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)sulfonyl]azepane typically involves the reaction of 4-fluorobenzyl chloride with azepane in the presence of a base, followed by sulfonylation using a sulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorobenzyl)sulfonyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

1-[(4-Fluorobenzyl)sulfonyl]azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 1-[(4-fluorobenzyl)sulfonyl]azepane with structurally related sulfonamide-azepane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₃H₁₆FNO₂S 269.34 4-Fluorobenzylsulfonyl Hypothesized intermediate; potential bioactivity (inferred from sulfonamide class)
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 4-Chloro-3-nitrobenzenesulfonyl Higher reactivity (nitro group); possible use in electrophilic substitutions
1-[(2-Fluorophenyl)sulfonyl]azepane C₁₂H₁₄FNO₂S 255.31 2-Fluorophenylsulfonyl Synthesized via one-pot method (90°C, S-methyllactim); intermediate in heterocyclic chemistry
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 4-Methylbenzenesulfonyl Commercial availability (CAS 17721-45-8); used in synthetic route optimization
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane C₁₇H₂₃ClN₂O₄S₂ 450.96 Dual sulfonyl groups; piperazine core Complex structure; potential pharmacological relevance (e.g., kinase inhibition)

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to the 4-methyl analog, which may improve membrane permeability .
    • The nitro and chloro substituents in ’s compound increase molecular weight and reactivity, making it more electrophilic .
  • Synthesis Methods :
    • Analogous to ’s one-pot synthesis, the target compound could be synthesized via sulfonylation of azepane using 4-fluorobenzylsulfonyl chloride under mild heating .
    • The 4-methyl analog () is produced through optimized routes, suggesting scalability for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorobenzyl)sulfonyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[(4-fluorobenzyl)sulfonyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.